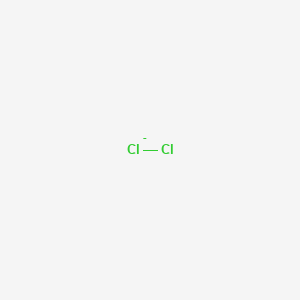

Dichloride(.1-)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dichloride(.1-) is a diatomic chlorine and an inorganic radical anion.

科学的研究の応用

Advanced Reduction Processes for Environmental Remediation

Advanced reduction processes (ARPs) have shown promising results in degrading chlorinated organics like 1,2-dichloroethane (1,2-DCA). These ARPs combine ultraviolet (UV) irradiation with various reagents, leading to the successful degradation of 1,2-DCA, with the degradation kinetics following a pseudo-first-order decay model. The study found that higher initial concentrations of 1,2-DCA resulted in lower rate constants, while increasing the reagent dose and UV light intensity positively affected the rate constants. This research supports the potential application of ARPs in degrading other chlorinated organics as well (Liu et al., 2014).

Reactions with Elemental Chalcogens

1,1-Dichloroethene's reactions with elemental chalcogens in specific systems can be valuable for organochalcogen synthesis, offering novel reagents, monomers, and biologically active compounds. Although nucleophilic substitution of chlorine atoms linked to the carbon atom of vinylidene chloride is generally challenging, transformations into unsaturated chalcogenides may hold significant potential for creating new compounds (Levanova et al., 2016).

Ion Conducting Gels and Specific Ion Detection

Cholesterol appended bispyridinium isophthalamide dichloride (1) forms a gel in CHCl3 and is responsive to pH changes, displaying thermally activated ionic conductivity. This property allows it to act as a medium for the selective detection of Ag+ ions, differentiating them from other cations. This highlights its potential application in ion detection and environmental monitoring (Ghosh et al., 2014).

Epidemiological Insights into Dichloromethane and Cancer Risk

Research on dichloromethane, a widely used chlorinated solvent, provided insights into its potential health risks, particularly concerning cancer. Studies reviewed epidemiology data, focusing on specific cancer sites and observed little indication of increased lung cancer risk but variable effects for rarer forms of cancer. This research underlines the importance of robust exposure assessments and the potential of population-based case-control studies in understanding the health risks associated with dichloromethane exposure (Cooper et al., 2011).

Magnetic Properties of Compounds

Studies on compounds like dichlorobis(1-(2-chloroethyl)tetrazole)copper(II) unveiled distinct magnetic properties. These compounds form two-dimensional planes of copper and halides separated by layers of tetrazole ligands, leading to strong ferromagnetic interaction within the layers. The weak magnetic coupling between different layers further adds to the complexity and potential applications of these materials in magnetic technologies (Stassen et al., 2002).

特性

製品名 |

Dichloride(.1-) |

|---|---|

分子式 |

Cl2- |

分子量 |

70.9 g/mol |

InChI |

InChI=1S/Cl2/c1-2/q-1 |

InChIキー |

CGCDOKHAYHELEG-UHFFFAOYSA-N |

正規SMILES |

[Cl-]Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-2-(2-(Pyridin-4-ylmethylene)hydrazinyl)benzo[d]thiazole](/img/structure/B1230909.png)